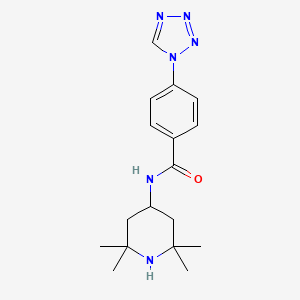![molecular formula C31H34N2O3 B15007757 1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a dioxane ring and an indole ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a dioxane derivative, often facilitated by a Lewis acid catalyst.
Introduction of the Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated derivatives.
科学的研究の応用
1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-Benzylpiperidin-4-yl)-N-methylmethanamine
- (1-Benzyl-4-Piperidinyl)Methylamine
- 1-Benzyl-4-[(5,6-Dimethoxy-1-Indanon-2-yl)Methyl]Piperidine
Uniqueness
1’-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for greater stability and specificity in its interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C31H34N2O3 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
1'-[(4-benzylpiperidin-1-yl)methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C31H34N2O3/c1-30(26-12-6-3-7-13-26)21-35-31(36-22-30)27-14-8-9-15-28(27)33(29(31)34)23-32-18-16-25(17-19-32)20-24-10-4-2-5-11-24/h2-15,25H,16-23H2,1H3 |
InChIキー |
UINLEOGAZCGKBK-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5)OC1)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)

![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)
![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)

![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)

